3-AMCH possesses a functional group combination (amine and carboxylic acid) that could be useful as a building block in organic synthesis. Researchers might explore its use in the creation of more complex molecules with desired properties [].
The cyclobutane ring and the amine functionality are present in various bioactive molecules. 3-AMCH could be a potential starting material for the development of new drugs, although further research into its biological activity is needed [, ].
Carboxylic acids can be used as precursors for polymers. The unique structure of 3-AMCH might be of interest for researchers investigating the development of novel polymers with specific characteristics [].
Cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, also known as 3-(aminomethyl)cyclobutanecarboxylic acid hydrochloride, is a cyclic organic compound with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol. This compound features a cyclobutane ring substituted with an aminomethyl group and a carboxylic acid group, making it a versatile building block in organic synthesis. The hydrochloride form enhances its solubility in water, facilitating its use in various chemical and biological applications .
Research indicates that cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride interacts with various biological systems. Its aminomethyl group allows for the formation of hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate enzyme activity and receptor binding, suggesting potential therapeutic applications in drug development .
The synthesis of cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride can be achieved through various methods:
Cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride has diverse applications:
Studies on the interactions of cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride reveal its potential to influence biological pathways. It may affect enzyme kinetics and receptor activities through specific binding mechanisms. Ongoing research aims to elucidate these interactions further to understand its therapeutic potential better .
Cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride shares structural similarities with several compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
2-Aminocyclobutane-1-carboxylic acid | C₄H₇NO₂ | 0.90 |
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid | C₇H₁₂ClNO₂ | 0.93 |
cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride | C₇H₁₂ClNO₂ | 0.90 |
2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride | C₇H₉ClN₂O₂ | 0.88 |
4-Aminoadamantane-1-carboxylic acid | C₁₁H₁₅N | 0.85 |
Cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is unique due to its specific cyclobutane structure and the presence of both an aminomethyl and a carboxylic group, which confer distinctive chemical reactivity and biological activity compared to these similar compounds .
Irritant